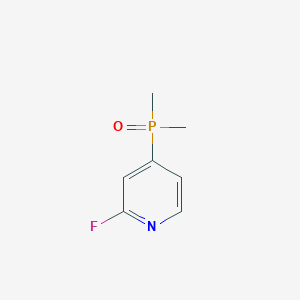

(2-Fluoropyridin-4-yl)dimethylphosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Fluoropyridin-4-yl)dimethylphosphine oxide” is a chemical compound with the IUPAC name (2-fluoropyridin-4-yl)dimethylphosphine oxide . It has a molecular weight of 173.13 and is typically stored at 4 degrees Celsius . It is usually available in powder form .

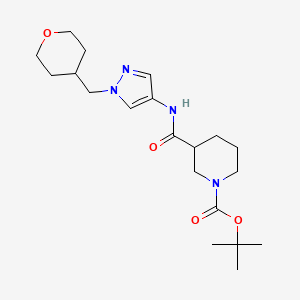

Molecular Structure Analysis

The InChI code for “(2-Fluoropyridin-4-yl)dimethylphosphine oxide” is 1S/C7H9FNOP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(2-Fluoropyridin-4-yl)dimethylphosphine oxide” has a melting point of 120-122 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

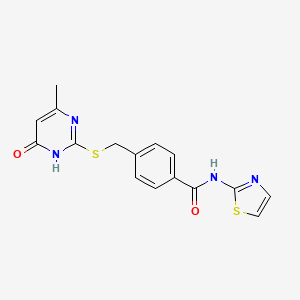

Medicinal Chemistry

In medicinal chemistry, phosphine oxides like (2-Fluoropyridin-4-yl)dimethylphosphine oxide are valued for their unique structural features. They serve as strong hydrogen bond acceptors and have three potential vectors for derivatization, which is advantageous in drug development . Their increased polarity compared to traditional functional groups enhances solubility and metabolic stability, making them suitable for creating new pharmaceuticals .

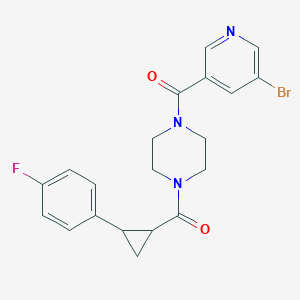

Agriculture

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Compounds with fluorine-containing substituents on aromatic rings have been commercialized as active ingredients in agriculture, showcasing the potential utility of fluorinated pyridines in this sector .

Material Science

In material science, (2-Fluoropyridin-4-yl)dimethylphosphine oxide could be used as a precursor for synthesizing advanced materials. Its chemical stability and the presence of both fluorine and phosphorus could lead to applications in creating new polymers or coatings with unique properties .

Environmental Science

Fluorinated compounds are often explored for their potential environmental applications, such as in the development of less toxic and more efficient refrigerants or in the remediation of pollutants. The electron-withdrawing nature of the fluorine atom in such compounds can alter their interaction with the environment .

Analytical Chemistry

In analytical chemistry, derivatives of (2-Fluoropyridin-4-yl)dimethylphosphine oxide could be used as standards or reagents in various analytical methods. Their distinct chemical signatures enable them to be used in spectroscopy and chromatography for the detection and quantification of complex mixtures .

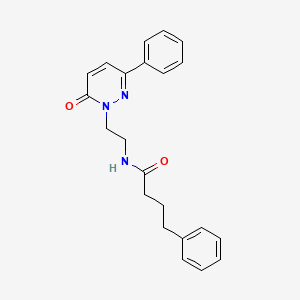

Biochemistry

In biochemistry, fluorinated pyridines are used in the synthesis of imaging agents for biological applications, such as in positron emission tomography (PET) scans. The incorporation of fluorine-18 into pyridine derivatives allows for the tracing of biological pathways and the study of diseases .

Pharmaceutical Research

Phosphine oxides are increasingly being recognized for their role in pharmaceutical research. They are involved in the synthesis of compounds like brigatinib, an anticancer drug, highlighting the importance of such structures in the development of new therapies .

Organic Synthesis

(2-Fluoropyridin-4-yl)dimethylphosphine oxide can be a valuable building block in organic synthesis. Its reactivity allows for the construction of complex molecules, which can be further functionalized to create a wide array of organic compounds, potentially leading to new reactions and methodologies .

Safety and Hazards

properties

IUPAC Name |

4-dimethylphosphoryl-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FNOP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMVSDSGJSUYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=NC=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoropyridin-4-yl)dimethylphosphine oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)

![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2944993.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)